N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that features a benzoxazole moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps. One common approach is the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogen atoms or other functional groups .
Scientific Research Applications
N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
What sets N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-13-4-9-21-20(10-13)26-23(30-21)17-7-8-18(25)19(12-17)27-24(31)28-22(29)16-6-5-14(2)15(3)11-16/h4-12H,1-3H3,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNABBOFKXDBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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